molecular formula C9H8F3IO2S B14043921 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene

1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene

Cat. No.: B14043921
M. Wt: 364.13 g/mol
InChI Key: WYHLWRFNRLWSTF-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S It is characterized by the presence of methoxy, iodo, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene typically involves the introduction of the iodo and trifluoromethylthio groups onto a dimethoxybenzene precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with 1,3-dimethoxybenzene.

    Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a reagent like trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and trifluoromethylthio groups.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and electron-donating interactions, while the iodo and trifluoromethylthio groups can engage in halogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-4-iodobenzene: Lacks the trifluoromethylthio group.

    1,3-Dimethoxy-2-iodobenzene: Lacks the trifluoromethylthio group and has a different substitution pattern.

    1,3-Dimethoxy-4-(trifluoromethylthio)benzene: Lacks the iodo group.

Uniqueness

1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene is unique due to the presence of both the iodo and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

1-iodo-2,4-dimethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-6-4-3-5(13)7(15-2)8(6)16-9(10,11)12/h3-4H,1-2H3

InChI Key

WYHLWRFNRLWSTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)OC)SC(F)(F)F

Origin of Product

United States

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